molecular formula C11H6FN B11916332 1-Cyano-7-fluoronaphthalene

1-Cyano-7-fluoronaphthalene

Cat. No.: B11916332
M. Wt: 171.17 g/mol
InChI Key: HJYLJZNRJNAURD-UHFFFAOYSA-N
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Description

1-Cyano-7-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-7-fluoronaphthalene can be synthesized through a multi-step process involving the introduction of the cyano and fluorine groups onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the cyano group. The fluorine atom can then be introduced using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and fluorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-7-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce naphthoquinones .

Scientific Research Applications

1-Cyano-7-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-7-fluoronaphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Properties

Molecular Formula

C11H6FN

Molecular Weight

171.17 g/mol

IUPAC Name

7-fluoronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H

InChI Key

HJYLJZNRJNAURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)C#N

Origin of Product

United States

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